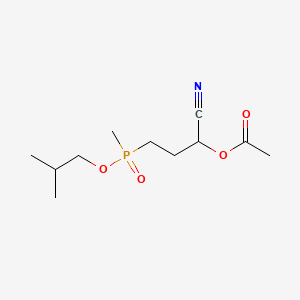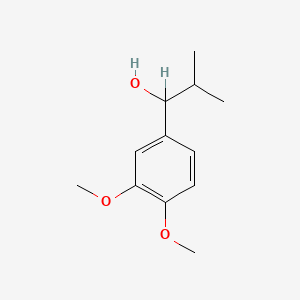
6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Dibenzo(b,d)pyran-6-one, also known as 3,4-Benzocoumarin, is a kind of the expanded structure of coumarin derivatives . It is a common and structurally diverse secondary metabolite that occurs frequently in plants, fungi, lichens, and animal waste . It possesses broad spectra of biological activities such as cytotoxic, antioxidant, antifungal, and antimicrobial .
Synthesis Analysis
Dibenzo[b,d]pyran-6-ones are biosynthesized through the polyketide pathway in microorganisms or via metabolism of natural ellagitannins and ellagic acid by intestinal bacteria . They were first isolated from beaver scent glands and identified as 3,8-dihydroxydibenzo[b,d]pyran-6-one .Molecular Structure Analysis
The molecular formula of 6H-Dibenzo(b,d)pyran-6-one is C13H8O2, and its molecular weight is 196.2014 . The IUPAC Standard InChI is InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H .Mécanisme D'action
While the exact mechanism of action for 6H-Dibenzo(b,d)pyran-6-one is not fully understood, it is known to exhibit distinct biological activities. For instance, it has been found in pomegranates and other fruits where it may help slow down certain aging processes by improving mitochondrial function in cells .
Orientations Futures
The future research directions for 6H-Dibenzo(b,d)pyran-6-one could involve further exploration of its biological activities and potential applications. For instance, it can be studied extensively for its potential applications in the research of Alzheimer’s Disease . Additionally, more research could be conducted to understand its biosynthesis pathways and its role as a metabolite of intestinal bacteria .
Propriétés
Numéro CAS |
131086-92-5 |
|---|---|
Nom du produit |
6H-Dibenzo(b,d)pyran-6-one, 3,4-dihydroxy- |
Formule moléculaire |
C13H8O4 |
Poids moléculaire |
228.20 g/mol |
Nom IUPAC |
3,4-dihydroxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H8O4/c14-10-6-5-8-7-3-1-2-4-9(7)13(16)17-12(8)11(10)15/h1-6,14-15H |
Clé InChI |
XVLDXKNPWFEZHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



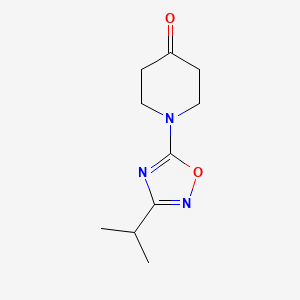
![2-Fluorodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B8723016.png)
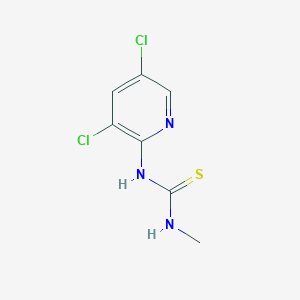
![Methyl 6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8723041.png)
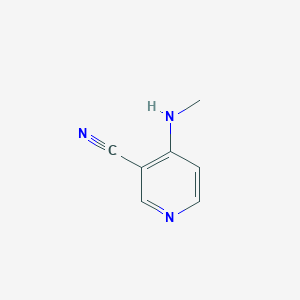
![1-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8723069.png)
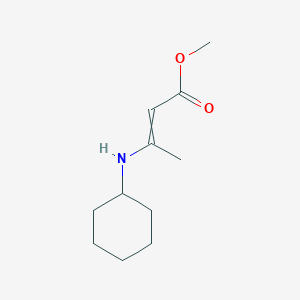

![5-Chloro-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8723089.png)
